molecular formula C16H20BrNO4 B2499658 (2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396859-77-0

(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2499658
CAS No.: 1396859-77-0
M. Wt: 370.243
InChI Key: XQCGJQDTIRTYSE-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.243. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

Research into the synthesis and antioxidant properties of related diphenylmethane derivatives, including bromophenols, indicates significant interest in these compounds for their potent antioxidant capabilities. For instance, Balaydın et al. (2010) synthesized derivatives of a natural product, showing effective antioxidant power compared to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol (Balaydın et al., 2010). This suggests potential applications in fields requiring antioxidant compounds, such as pharmaceuticals, nutraceuticals, and food preservation.

Carbonic Anhydrase Inhibition

Another line of research focuses on the inhibition of carbonic anhydrase, an enzyme critical for pH regulation and fluid balance in various physiological processes. Akbaba et al. (2013) synthesized novel bromophenol derivatives, including natural products, and tested them against carbonic anhydrase isoforms, revealing strong inhibitory activity (Akbaba et al., 2013). These findings highlight the potential therapeutic applications of such compounds in treating conditions like glaucoma, epilepsy, and osteoporosis.

Antimicrobial Activities

Compounds isolated from marine algae, including bromophenols, have shown potent antimicrobial activities. Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant activity against several bacterial strains (Xu et al., 2003). This suggests that structurally related compounds could be explored for their potential as natural antimicrobial agents, useful in pharmaceuticals, natural product research, and even in the development of new preservatives.

Antioxidant Activity from Marine Sources

The isolation and characterization of bromophenols from marine sources, like the study conducted by Li et al. (2011) on the marine red alga Rhodomela confervoides, reveal that these compounds possess strong antioxidant activities, potentially stronger than traditional antioxidants like BHT and ascorbic acid (Li et al., 2011). This area of research is promising for the discovery of new antioxidants that can be utilized in various industries, including food, cosmetics, and pharmaceuticals.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2)21-9-16(10-22-15)7-18(8-16)14(19)12-6-11(20-3)4-5-13(12)17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGJQDTIRTYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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